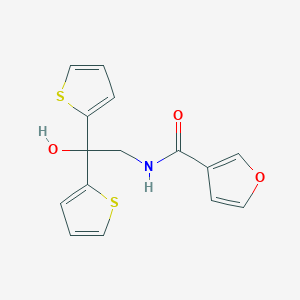

2-溴-N-(2-(2-甲基噻唑-4-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

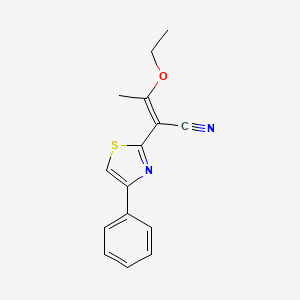

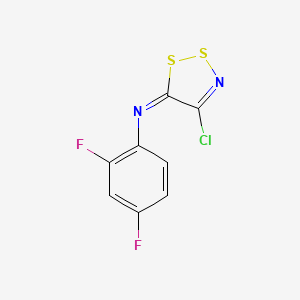

2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide is a compound that can be associated with a class of benzamide derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The benzamide moiety is a common feature in many bioactive compounds, and the introduction of a bromo substituent along with a thiazolyl group could influence the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides was performed through heterocyclization of corresponding thioureas . These methods could potentially be adapted for the synthesis of 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . The molecular structure influences the compound's reactivity and interaction with biological targets, which is crucial for its potential applications.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including coordination with metal ions, as seen in the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions to form coordination compounds . The reactivity of the bromo substituent in 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide could also allow for further functionalization through nucleophilic substitution reactions or coupling reactions, as demonstrated in the copper-catalyzed intramolecular O-arylation for benzoxazole synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen substituents can affect the compound's polarity and intermolecular interactions, as seen in the crystal packing of antipyrine derivatives stabilized by hydrogen bonds and π-interactions . Theoretical calculations, such as DFT, can provide insights into the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the chemical reactivity and potential biological activity of the compound .

科学研究应用

苯并噻唑在科学研究中的应用

苯并噻唑及其衍生物是一类杂环化合物,因其广泛的生物和药理特性而闻名。这一类化合物因其在医药化学、材料科学和环境科学等不同领域的潜在应用而被广泛研究。

医药化学:苯并噻唑衍生物因其在治疗多种疾病方面的治疗潜力而受到研究。它们已显示出有前景的抗菌、抗癌和抗炎活性。例如,一些苯并噻唑化合物正作为抗肿瘤剂进行开发,因为它们具有抑制癌细胞生长和增殖的能力(Kamal 等人,2015)。

材料科学:在材料科学中,苯并噻唑衍生物因其光学和电子特性而被利用。它们已被掺入聚合物和塑料中,以制造具有特定发光特性的材料,或在各种条件下提高这些材料的稳定性和耐久性(Salimgareeva 和 Kolesov,2005)。

环境科学:苯并噻唑在环境科学中也找到了应用,特别是在开发用于检测污染物和有毒物质的传感器和检测方法方面。它们的化学性质允许设计灵敏且选择性的检测方法,以监测环境健康和安全。

未来方向

The future directions for “2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” could involve further studies on its synthesis, properties, and potential therapeutic applications. Given the interest in similar compounds for their antimicrobial and anticancer activities , “2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” could also be explored in these contexts.

属性

IUPAC Name |

2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)13-7-3-5-9-15(13)20-17(21)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNGYODWWKFILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)